3,4-Dimethylbenzyl chloride CAS number 102-46-5
3,4-Dimethylbenzyl chloride CAS number 102-46-5
An In-Depth Technical Guide to 3,4-Dimethylbenzyl Chloride (CAS 102-46-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 3,4-dimethylbenzyl chloride (CAS No. 102-46-5), a pivotal intermediate in advanced organic synthesis. As a versatile benzylating agent, its reactivity is primarily dictated by the labile benzylic chloride, which allows for the strategic introduction of the 3,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This document delves into its physicochemical properties, details a robust synthesis protocol via the chloromethylation of o-xylene, explores its core reactions, and outlines critical safety and handling procedures. The insights herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively and safely utilize this compound in their synthetic endeavors.
Introduction and Significance
3,4-Dimethylbenzyl chloride, also known as 4-(chloromethyl)-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in the fields of fine chemical manufacturing and pharmaceutical development.[1] Its structure, featuring a reactive chloromethyl group attached to an electron-rich dimethyl-substituted benzene ring, makes it an excellent electrophile for nucleophilic substitution reactions.[2] The two methyl groups activate the aromatic ring and provide steric and electronic influence on its reactivity, making it a valuable building block for complex, multi-substituted aromatic compounds that are often the cornerstones of active pharmaceutical ingredients (APIs).
The primary utility of this compound lies in its function as a benzylating agent. The carbon-chlorine bond is readily cleaved, facilitated by the formation of a resonance-stabilized benzylic carbocation, allowing for facile reaction with a diverse range of nucleophiles.[3] This reactivity is fundamental to constructing carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is a prerequisite for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification. The key properties of 3,4-dimethylbenzyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 102-46-5 | [1][4] |
| Molecular Formula | C₉H₁₁Cl | [1][4] |
| Molecular Weight | 154.64 g/mol | [1][4] |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Boiling Point | 224.5 °C @ 760 mmHg 116-117 °C @ 24 mmHg | [4][6][7] |
| Melting Point | -62 °C | [4] |
| Density | 1.056 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.540 | [6][7] |
| Flash Point | ~96 °C | [1][4] |
| Solubility | Sparingly soluble in water | [5] |
Synthesis: The Chloromethylation of o-Xylene
The most prevalent and industrially relevant method for synthesizing 3,4-dimethylbenzyl chloride is the Blanc chloromethylation reaction.[7][8] This is a classic electrophilic aromatic substitution where the aromatic substrate, in this case, o-xylene, is reacted with formaldehyde and hydrogen chloride.[8] The reaction is typically catalyzed by a Lewis acid, though other catalytic systems, such as ionic liquids, have been developed to improve yield and selectivity.[9]
3.1 Mechanistic Insight
The reaction proceeds via the formation of a highly reactive electrophile. Under acidic conditions, formaldehyde is protonated, and subsequent loss of water generates an acylium-ion-like species, +CH₂OH. This electrophile then attacks the electron-rich o-xylene ring. The two methyl groups are ortho-, para-directing and activating, leading to substitution primarily at the position para to one methyl group and ortho to the other. The resulting 3,4-dimethylbenzyl alcohol is then converted to the corresponding chloride in the presence of excess HCl.[8][10] The choice of catalyst is critical; it enhances the electrophilicity of the formaldehyde species, thereby increasing the reaction rate.[10]
3.2 Detailed Laboratory Protocol
This protocol is a representative procedure adapted from published methods.[7][9]
-
Objective: To synthesize 3,4-dimethylbenzyl chloride from o-xylene.
-
Materials:
-
o-Xylene (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Concentrated Hydrochloric Acid
-
Ionic Liquid Catalyst (e.g., [C₁₂mim]Br, 0.04 eq) or Zinc Chloride (catalytic)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add o-xylene (16.4 mmol, 1.0 eq), paraformaldehyde (36.3 mmol, 2.2 eq), concentrated hydrochloric acid (16 mL), and the ionic liquid catalyst (0.66 mmol, 0.04 eq).[7]
-
Causality Check: The use of paraformaldehyde as a source of formaldehyde avoids handling gaseous formaldehyde. The acid serves as both reactant and catalyst, while the specialized catalyst (ionic liquid) can enhance phase mixing and reaction efficiency.[9][11]
-
Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring.[7][9] Maintain this temperature for 10 hours. Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC.
-
Workup and Extraction: After completion, cool the mixture to room temperature. If a solid catalyst was used, filter the mixture. Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[7]
-
Causality Check: Dichloromethane is an effective solvent for the organic product and is immiscible with the aqueous acid phase. Multiple extractions ensure maximum recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and deionized water (2 x 20 mL).[7] This step is crucial to neutralize any remaining acid, which could otherwise cause product degradation or interfere with subsequent reactions.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the crude 3,4-dimethylbenzyl chloride by vacuum distillation or silica gel column chromatography.[12] The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
3.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Dimethylbenzyl chloride.
Core Reactivity and Applications in Drug Development
The synthetic value of 3,4-dimethylbenzyl chloride is rooted in the reactivity of its benzylic chloride functional group. It is an excellent substrate for nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 pathways depending on the reaction conditions and the nucleophile.[2][3]
4.1 Nucleophilic Substitution Reactions
The C-Cl bond is polarized, making the benzylic carbon electrophilic. Furthermore, the departure of the chloride leaving group is facilitated by the formation of a secondary benzylic carbocation, which is significantly stabilized by resonance with the aromatic ring. This makes Sₙ1 reactions with weaker nucleophiles (e.g., alcohols, water) feasible.[3] With stronger, more sterically unhindered nucleophiles (e.g., azide, cyanide, primary amines), the Sₙ2 pathway is often favored.[2]
This reactivity allows for the facile attachment of the 3,4-dimethylbenzyl group to various heteroatoms (O, N, S), serving as a key step in building the carbon skeleton of more complex molecules. In drug development, this moiety can be used as a bulky, lipophilic group to modulate a drug candidate's pharmacokinetic properties or as a core scaffold for further functionalization.
4.2 Illustrative Protocol: Synthesis of N-(3,4-Dimethylbenzyl)aniline
-
Objective: To demonstrate a typical Sₙ2 reaction by synthesizing a secondary amine.
-
Materials:
-
3,4-Dimethylbenzyl chloride (1.0 eq)
-
Aniline (2.2 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (2.2 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Causality Check: An excess of the amine nucleophile is used to minimize the potential for dialkylation (formation of a tertiary amine).[13] Potassium carbonate acts as a non-nucleophilic base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions.
-
Reagent Addition: Add a solution of 3,4-dimethylbenzyl chloride (1.0 eq) in anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.
-
Reaction and Monitoring: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC until the starting benzyl chloride is consumed.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification and Validation: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure N-(3,4-dimethylbenzyl)aniline. Confirm the structure using NMR and MS analysis.
-
4.3 Reaction Pathway Diagram
Caption: General pathway for Sₙ2 reaction of 3,4-Dimethylbenzyl chloride.
Analytical Characterization
Rigorous analytical confirmation is essential for validating the identity and purity of synthesized 3,4-dimethylbenzyl chloride.
| Technique | Expected Data | Source(s) |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.15 (m, 3H, Ar-H), δ 4.55 (s, 2H, -CH₂Cl), δ 2.26 (s, 6H, 2 x -CH₃) | [12] |
| ¹³C NMR | Expected peaks for 4 aromatic CH, 2 aromatic quaternary C, 1 -CH₂Cl, and 2 -CH₃ carbons. | N/A |
| GC-MS | A single major peak with a molecular ion (M⁺) corresponding to m/z ≈ 154 and 156 (due to ³⁵Cl/³⁷Cl isotopes). | N/A |
Safety, Handling, and Toxicology
3,4-Dimethylbenzyl chloride is a hazardous chemical and must be handled with stringent safety precautions.
-
Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage.[6][14] It is also suspected to cause respiratory irritation (GHS classification: Skin Corr. 1B, STOT SE 3).[14]
-
Personal Protective Equipment (PPE): Handling must occur within a certified chemical fume hood.[15] Mandatory PPE includes:
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[15][16]
-
Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[15][16]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][17]
-
Conclusion
3,4-Dimethylbenzyl chloride is a cornerstone intermediate for synthetic chemists, offering a reliable method for introducing the 3,4-dimethylbenzyl group into target molecules. Its well-defined reactivity, primarily governed by nucleophilic substitution, makes it a predictable and valuable tool in the multi-step synthesis of complex organic molecules, including those with potential pharmaceutical applications. A disciplined approach, grounded in a solid understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile reagent.
References
-
3,4-Dimethylbenzyl chloride | CAS#:102-46-5 | Chemsrc. (n.d.). Chemsrc. Retrieved January 9, 2026, from [Link]
-
3,4-Dimethylbenzyl chloride | C9H11Cl | CID 66018. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]
-
Chloromethylation of Meta Xylene by Phase Transfer Catalysis. (n.d.). IOSR Journal. Retrieved January 9, 2026, from [Link]
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids. (2008). Chinese Journal of Applied Chemistry. Retrieved January 9, 2026, from [Link]
-
Synthesis of 3,4-dimethoxybenzyl chloride. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]
-
New studies in aromatic chloromethylation. (n.d.). Durham E-Theses. Retrieved January 9, 2026, from [Link]
-
Supporting Information. (n.d.). [Source for NMR data, specific journal not provided in search result]. Retrieved January 9, 2026, from [Link]
- The preparation method of 3,4- dimethoxy-benzoyl chlorides. (n.d.). Google Patents.
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). [Educational material, specific source not provided in search result]. Retrieved January 9, 2026, from [Link]
-
3,4-Dimethylbenzyl chloride. (n.d.). Mol-Instincts. Retrieved January 9, 2026, from [Link]
-
Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved January 9, 2026, from [Link]
- Process for preparing 3-methyl-benzylchloride. (n.d.). Google Patents.
-
Why Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. (2023). YouTube. Retrieved January 9, 2026, from [Link]
-
Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved January 9, 2026, from [Link]
Sources
- 1. 3,4-Dimethylbenzyl chloride | 102-46-5 | FD71016 [biosynth.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. 3,4-Dimethylbenzyl chloride | CAS#:102-46-5 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. 102-46-5 | CAS DataBase [m.chemicalbook.com]
- 7. 3,4-Dimethylbenzyl chloride | 102-46-5 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3,4-Dimethylbenzyl chloride | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,4-Dimethylbenzyl chloride(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. biosynth.com [biosynth.com]
- 17. chemicalbook.com [chemicalbook.com]
